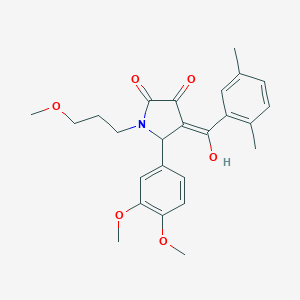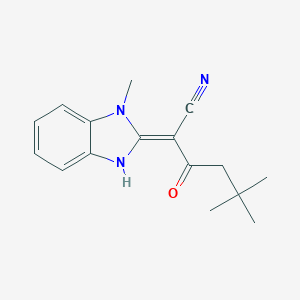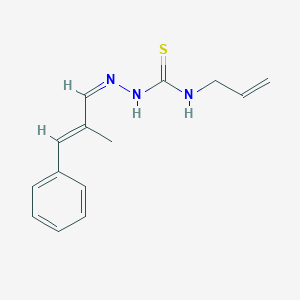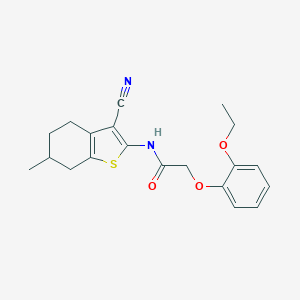![molecular formula C21H18N4O4S2 B255010 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as FMPD, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Furthermore, this compound has been shown to inhibit the activation of the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Furthermore, this compound has been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus, suggesting its potential as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Furthermore, this compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in humans, and its safety and efficacy have not been fully established. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, studies are needed to assess the safety and efficacy of this compound in humans. Furthermore, this compound could be studied in combination with other therapeutic agents to determine its potential synergistic effects. Finally, the development of novel this compound derivatives could lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-(4-morpholinyl)pyridine-4-carbaldehyde with 2-mercapto-3-(2-furyl)acrylic acid to form 3-(2-furylmethyl)-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate is then reacted with chloroacetonitrile and sodium methoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as a treatment for inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus, suggesting its potential as an anti-viral agent.
Eigenschaften
Molekularformel |
C21H18N4O4S2 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O4S2/c26-19-15(12-16-20(27)25(21(30)31-16)13-14-4-3-9-29-14)18(23-7-10-28-11-8-23)22-17-5-1-2-6-24(17)19/h1-6,9,12H,7-8,10-11,13H2/b16-12- |
InChI-Schlüssel |
AVCQAKXEFWGMAJ-VBKFSLOCSA-N |
Isomerische SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Kanonische SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)

![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)


![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
